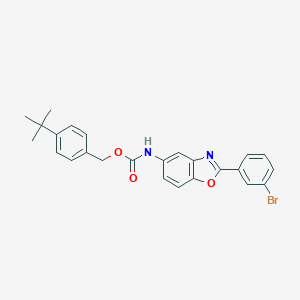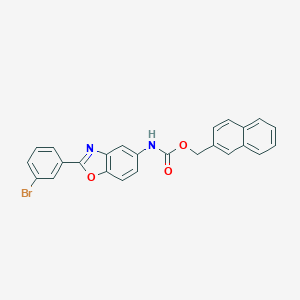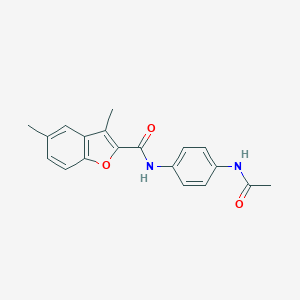![molecular formula C20H18Cl2N2OS B397964 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B397964.png)
3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings The compound also features a piperidine ring and two chlorine atoms attached to the phenyl and benzothiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and the introduction of the piperidine ring. One common synthetic route involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Chlorination: The benzothiophene core is then chlorinated using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce chlorine atoms at specific positions on the ring.
Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the chlorinated benzothiophene intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using piperidine derivatives, electrophilic substitution using chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interfere with the replication of viruses, resulting in antiviral activity.
相似化合物的比较
Similar Compounds
- 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[3-chloro-4-(morpholin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine ring and the positioning of chlorine atoms. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C20H18Cl2N2OS |
|---|---|
分子量 |
405.3g/mol |
IUPAC 名称 |
3-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2OS/c21-15-12-13(8-9-16(15)24-10-4-1-5-11-24)23-20(25)19-18(22)14-6-2-3-7-17(14)26-19/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,25) |
InChI 键 |
GPZUMKDYAPYSPW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
规范 SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{(Z)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B397883.png)


![2-methoxy-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B397889.png)
![4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B397890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B397891.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B397892.png)
![2-[2-(1-Methyl-1H-benzoimidazol-2-ylsulfanylmethyl)-benzoimidazol-1-yl]-acetamide](/img/structure/B397893.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B397895.png)
![2-{2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B397899.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B397901.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B397902.png)
![N-(3,4-dichlorophenyl)-2-{2-[(3,4-dichlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397904.png)
